molecular formula C12H11N3O2S B020787 Inhibiteur IKK-2 VI CAS No. 354811-10-2

Inhibiteur IKK-2 VI

Numéro de catalogue: B020787
Numéro CAS: 354811-10-2
Poids moléculaire: 261.30 g/mol
Clé InChI: PSVUSJKZJQMCSP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

IKK2 Inhibitor VI has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the NF-κB signaling pathway.

    Biology: Helps in understanding the role of IKK2 in cellular processes such as inflammation and immune response.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and certain cancers.

    Industry: Utilized in the development of new drugs targeting the NF-κB pathway

Mécanisme D'action

IKK-2 Inhibitor VI, also known as 5-Phenyl-2-Ureidothiophene-3-Carboxamide or (5-Phenyl-2-ureido)thiophene-3-carboxamide, is a potent inhibitor of IKK-2 . This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Target of Action

The primary target of IKK-2 Inhibitor VI is IκB kinase-2 (IKK-2), also known as IKKβ . IKK-2 is a critical enzyme complex involved in the activation of the NF-κB signaling pathway . This pathway is essential for regulating immune responses, inflammation, cell survival, and proliferation .

Mode of Action

IKK-2 Inhibitor VI acts as a potent, cell-permeable, reversible, and ATP-competitive inhibitor of IKK-2 . It works by blocking the activity of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBs . This inhibition keeps NF-κB proteins sequestered in the cytoplasm and unable to activate target genes .

Biochemical Pathways

The primary biochemical pathway affected by IKK-2 Inhibitor VI is the NF-κB signaling pathway . By inhibiting IKK-2, this compound aims to restore normal cellular functions and mitigate disease symptoms. The potential therapeutic uses of IKK-2 inhibitors are vast and varied, with primary areas of interest in treating inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis .

Pharmacokinetics

It is soluble in DMSO, making it suitable for in vitro studies .

Result of Action

The inhibition of IKK-2 by IKK-2 Inhibitor VI results in the dampening of the inflammatory and immune responses driven by NF-κB . This can be beneficial in conditions where these responses are overly active, such as in chronic inflammation and autoimmune disorders . Additionally, IKK-2 inhibitors show promise in cancer treatment, as many tumors exhibit abnormal activation of the NF-κB pathway .

Analyse Biochimique

Biochemical Properties

IKK-2 Inhibitor VI acts as part of an IKK complex in the canonical NF-κB pathway, phosphorylating inhibitors of NF-κB (IκBs) to initiate signaling . It is an ureido-thiophenecarboxamide compound that exhibits potent inhibitory activity against IKK-2 . The compound interacts with IKK-2 in an ATP-competitive manner, binding tightly with a relatively slow off rate .

Cellular Effects

IKK-2 Inhibitor VI has been shown to have profound effects on various types of cells and cellular processes. It down-regulates p-IκBα protein expression in a concentration-dependent manner, causing growth inhibition and an increase in G0/G1 cells, but does not induce apoptosis . It also prevents vincristine-induced nuclear translocation of the p65 subunit of NF-κB .

Molecular Mechanism

The molecular mechanism of IKK-2 Inhibitor VI involves its interaction with IKK-2, leading to the inhibition of the NF-κB pathway . It acts as a potent, cell-permeable, reversible, and ATP-competitive inhibitor of IKK-2 . This results in the prevention of IκB phosphorylation and degradation, thereby inhibiting the activation of NF-κB .

Temporal Effects in Laboratory Settings

In laboratory settings, IKK-2 Inhibitor VI has been shown to have long-term effects on cellular function. For instance, it has been demonstrated that the compound leads to synergistic enhancement of vincristine cytotoxicity in lymphoma over time

Dosage Effects in Animal Models

For instance, it was found to enhance CHOP anti-tumor activity significantly in the WSU-DLCL2-SCID model .

Metabolic Pathways

IKK-2 Inhibitor VI is involved in the NF-κB signaling pathway . It interacts with IKK-2, leading to the inhibition of the NF-κB pathway

Méthodes De Préparation

La synthèse de l'Inhibiteur IKK2 VI implique la formation d'une structure uréido-thiophènecarboxamide. La voie de synthèse comprend généralement la réaction de l'acide 5-phénylthiophène-3-carboxylique avec une amine appropriée pour former l'amide correspondant. . Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions réactionnelles pour améliorer le rendement et la pureté, telles que le contrôle de la température, du pH et du temps de réaction.

Analyse Des Réactions Chimiques

L'Inhibiteur IKK2 VI subit plusieurs types de réactions chimiques, notamment :

    Oxydation : Le cycle thiophène peut être oxydé dans des conditions spécifiques.

    Réduction : Le groupe nitro, s'il est présent, peut être réduit en amine.

    Substitution : Le cycle phényle peut subir des réactions de substitution aromatique électrophile. Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium, les réducteurs comme l'hydrogène gazeux avec un catalyseur au palladium, et les électrophiles comme le brome pour les réactions de substitution.

4. Applications de recherche scientifique

L'Inhibiteur IKK2 VI a une large gamme d'applications de recherche scientifique :

    Chimie : Utilisé comme composé outil pour étudier la voie de signalisation NF-κB.

    Biologie : Aide à comprendre le rôle de l'IKK2 dans les processus cellulaires tels que l'inflammation et la réponse immunitaire.

    Médecine : Étudié pour ses effets thérapeutiques potentiels dans le traitement des maladies inflammatoires et de certains cancers.

    Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la voie NF-κB

5. Mécanisme d'action

L'Inhibiteur IKK2 VI exerce ses effets en inhibant sélectivement l'activité de l'IKK2. Cette inhibition empêche la phosphorylation et la dégradation subséquente des protéines IκB, ce qui, à son tour, empêche l'activation de NF-κB. NF-κB est un facteur de transcription qui régule l'expression de divers gènes impliqués dans l'inflammation, la réponse immunitaire et la survie cellulaire. En bloquant cette voie, l'Inhibiteur IKK2 VI peut réduire l'inflammation et potentiellement ralentir la progression des maladies associées à une activation aberrante de NF-κB .

Comparaison Avec Des Composés Similaires

L'Inhibiteur IKK2 VI est comparé à d'autres composés similaires tels que :

Activité Biologique

5-Phenyl-2-Ureidothiophene-3-Carboxamide, also known as IKK-2 Inhibitor VI, is a compound that has garnered attention for its significant biological activity, particularly as an inhibitor of the IκB kinase (IKK) complex. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Target and Inhibition
The primary target of 5-Phenyl-2-Ureidothiophene-3-Carboxamide is the IκB kinase 2 (IKK-2), which plays a crucial role in the NF-κB signaling pathway. By inhibiting IKK-2, this compound prevents the phosphorylation of IκB proteins, leading to the suppression of NF-κB activation. This inhibition effectively dampens inflammatory responses and modulates various cellular processes related to immune response and tumor progression.

Biochemical Pathways
The inhibition of IKK-2 by this compound disrupts canonical NF-κB signaling, which is vital for cell survival and proliferation during inflammatory processes. The compound acts as a reversible and ATP-competitive inhibitor, demonstrating potent effects on various cell types.

Biological Activity

Cellular Effects
Research indicates that 5-Phenyl-2-Ureidothiophene-3-Carboxamide down-regulates phosphorylated IκBα protein expression in a concentration-dependent manner. This results in growth inhibition in several cancer cell lines without inducing apoptosis, suggesting its potential utility in cancer therapies.

Cytotoxicity Studies
In cytotoxicity assays conducted on mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2), the compound exhibited varying degrees of cytotoxicity depending on concentration. Notably, certain derivatives showed no significant decrease in cell viability at concentrations up to 10 µM, indicating a favorable safety profile .

Research Findings and Case Studies

In Vivo Studies
In animal models, particularly the WSU-DLCL2-SCID model, 5-Phenyl-2-Ureidothiophene-3-Carboxamide has been shown to enhance the anti-tumor activity of CHOP (a chemotherapy regimen) significantly. This suggests that it may not only inhibit tumor growth directly but also potentiate the effects of existing cancer treatments.

Impact on Osteoblast Differentiation
A study explored the compound's effects on osteoblast differentiation by inhibiting the IKK-NF-κB pathway. The results indicated that by preventing β-catenin degradation—a key protein in bone formation—the compound promotes osteoblast differentiation, which could have implications for treating bone-related disorders .

Summary of Biological Activities

Activity Description
IKK-2 Inhibition Potent inhibitor affecting NF-κB signaling pathway
Cytotoxicity Varies with concentration; some derivatives maintain cell viability
Tumor Growth Inhibition Enhances anti-tumor effects when combined with CHOP therapy
Osteoblast Differentiation Promotes differentiation by stabilizing β-catenin

Propriétés

IUPAC Name

2-(carbamoylamino)-5-phenylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c13-10(16)8-6-9(7-4-2-1-3-5-7)18-11(8)15-12(14)17/h1-6H,(H2,13,16)(H3,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVUSJKZJQMCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423557
Record name IKK-2 Inhibitor VI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354811-10-2
Record name IKK-2 Inhibitor VI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chlorosulphonylisocyanate (0.081 mL) was added to a stirred suspension at 0° C. of 2-amino-5-phenyl-3-thiophenecarboxamide (0.2 g) in toluene (10 mL). After stirring for 16 h at room temperature, the solvent was evaporated and the residue dissolved in acetonitrile (20 mL). 10% Sodium bicarbonate solution (2 mL) was added and the mixture was stirred for 1 h. After acidification with 2M hydrochloric acid, the solution was extracted three times with ethyl acetate. The combined extracts were dried (MgSO4) and the solvent was evaporated. Chromatography on silica eluting with methanol/dichloromethane mixtures gave the title urea (0.027 g).
Quantity
0.081 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenyl-2-Ureidothiophene-3-Carboxamide
Reactant of Route 2
Reactant of Route 2
5-Phenyl-2-Ureidothiophene-3-Carboxamide
Reactant of Route 3
Reactant of Route 3
5-Phenyl-2-Ureidothiophene-3-Carboxamide
Reactant of Route 4
Reactant of Route 4
5-Phenyl-2-Ureidothiophene-3-Carboxamide
Reactant of Route 5
Reactant of Route 5
5-Phenyl-2-Ureidothiophene-3-Carboxamide
Reactant of Route 6
Reactant of Route 6
5-Phenyl-2-Ureidothiophene-3-Carboxamide
Customer
Q & A

Q1: What is the primary mechanism of action of IKK-2 Inhibitor VI and how does it impact osteoblast differentiation?

A1: IKK-2 Inhibitor VI specifically targets and inhibits the IKK-NF-κB signaling pathway. [] This pathway is activated by various stimuli, including traumatic force and inflammatory signals like Pg.LPS. [] Upon activation, IKK-NF-κB promotes the degradation of β-catenin, a key protein in the Wnt signaling pathway essential for osteoblast differentiation and bone formation. [] By inhibiting IKK-NF-κB, the inhibitor prevents β-catenin degradation, allowing the Wnt pathway to function and promote osteoblast differentiation. []

Q2: Are there any in vivo studies demonstrating the efficacy of IKK-2 Inhibitor VI in mitigating bone loss?

A2: Yes, a study using a rat model of occlusal trauma (a form of mechanical stress) showed that IKK-2 Inhibitor VI administration significantly reduced bone loss. [] This protective effect was linked to the inhibition of IKK-NF-κB signaling and the subsequent upregulation of osteogenic markers like β-catenin, osteocalcin (OCN), and Runx2. []

Q3: Besides its potential in bone health, has IKK-2 Inhibitor VI been studied for other therapeutic applications?

A3: Research suggests that IKK-2 Inhibitor VI could be utilized for topical pain management. [] By inhibiting the NF-κB family of transcription factors, which play a role in inflammation and pain signaling, topical administration of the compound may provide localized pain relief. [] This approach aims to minimize potential systemic side effects associated with systemic administration, such as immunosuppression. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.